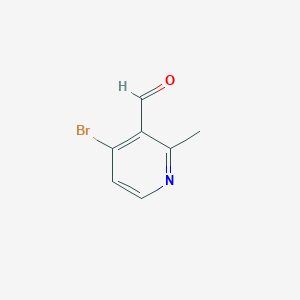
4-Bromo-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-2-méthylnicotinaldéhyde est un composé organique de formule moléculaire C7H6BrNO. Il s'agit d'un dérivé du nicotinaldéhyde, où l'atome de brome est substitué en position 4 et un groupe méthyle en position 2 sur le cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-Bromo-2-méthylnicotinaldéhyde implique généralement la bromation du 2-méthylnicotinaldéhyde. Une méthode courante consiste à utiliser du N-bromosuccinimide (NBS) en présence d'un initiateur radicalaire tel que l'azobisisobutyronitrile (AIBN) sous reflux. La réaction se déroule via un mécanisme radicalaire, conduisant à une bromation sélective en position 4 du cycle pyridine.
Méthodes de production industrielle : En milieu industriel, la production de 4-Bromo-2-méthylnicotinaldéhyde peut être mise à l'échelle en utilisant des réacteurs à écoulement continu, ce qui permet un meilleur contrôle des conditions de réaction et une sécurité accrue. L'utilisation de systèmes automatisés garantit une qualité de produit constante et des rendements plus élevés.
Types de réactions :
Oxydation : Le 4-Bromo-2-méthylnicotinaldéhyde peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Le composé peut être réduit pour former du 4-bromo-2-méthylnicotinalcool en utilisant des agents réducteurs tels que le borohydrure de sodium.
Substitution : Il peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que la triéthylamine.
Principaux produits :
Oxydation : Acide 4-Bromo-2-méthylpyridine-3-carboxylique.
Réduction : 4-Bromo-2-méthylnicotinalcool.
Substitution : 4-Amino-2-méthylnicotinaldéhyde ou 4-thio-2-méthylnicotinaldéhyde.
4. Applications de la recherche scientifique
Le 4-Bromo-2-méthylnicotinaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques et de produits pharmaceutiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de bloc de construction pour le développement de nouveaux agents thérapeutiques ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Il est utilisé dans la production d'agrochimiques et de colorants.
5. Mécanisme d'action
Le mécanisme d'action du 4-Bromo-2-méthylnicotinaldéhyde dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines kinases, affectant les voies de transduction du signal impliquées dans la prolifération cellulaire et la survie.
Composés similaires :
4-Bromo-2-méthylpyridine : Structure similaire mais sans le groupe fonctionnel aldéhyde.
2-Bromo-4-méthylnicotinaldéhyde : Isomère avec les groupes brome et méthyle à des positions différentes.
4-Chloro-2-méthylnicotinaldéhyde : Analogue substitué par le chlore.
Unicité : Le 4-Bromo-2-méthylnicotinaldéhyde est unique en raison de la présence à la fois de groupes fonctionnels brome et aldéhyde, ce qui confère une réactivité distincte et un potentiel pour des transformations chimiques diverses. Son motif de substitution spécifique sur le cycle pyridine influence également ses propriétés chimiques et biologiques, en faisant un composé précieux pour la recherche et les applications industrielles.
Applications De Recherche Scientifique
4-Bromo-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methylpyridine: Similar structure but lacks the aldehyde functional group.
2-Bromo-4-methylnicotinaldehyde: Isomer with bromine and methyl groups at different positions.
4-Chloro-2-methylnicotinaldehyde: Chlorine substituted analog.
Uniqueness: 4-Bromo-2-methylnicotinaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern on the pyridine ring also influences its chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H6BrNO |
|---|---|
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
4-bromo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3 |
Clé InChI |
MMGCKBATBGIKRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)
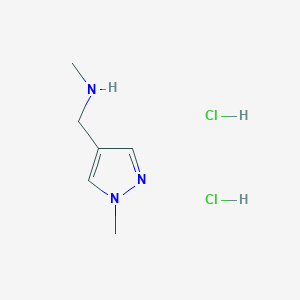
![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)
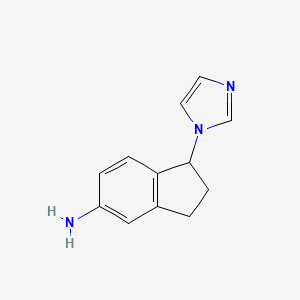



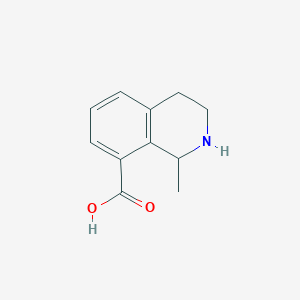


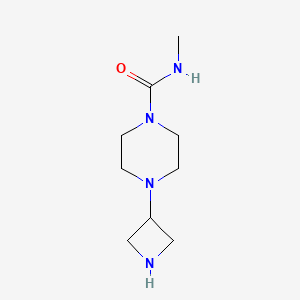

![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)
